molecular formula C17H16N2O B1344516 2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 899360-89-5

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B1344516
M. Wt: 264.32 g/mol
InChI Key: VTCFTPNMNKFMBL-UHFFFAOYSA-N
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Description

“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It is derived from pyridine-3-carbaldehyde, also known as nicotinaldehyde . Pyridine-3-carbaldehyde is a colorless liquid that is routinely available commercially . It can be produced from nicotinonitrile .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde were synthesized . The synthesis process involves the formation of Schiff bases .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various functional groups. The 1H NMR spectrum (DMSO-d6), δ, ppm: 9.94 s (1H, CHO), 9.50 d (1H, Py), 7.83 d (1H, Py), 7.74 d (2H, C 6 H 4), 7.68 t (1H, Py), 7.30 d (2H, C 6 H 4), 7.26 t (1H, Py), 2.33 s (3H, CH 3). The 13C NMR spectrum (DMSO-d6), δ C, ppm: 179.03, 156.67, 146.92, 139.33, 130.89, 129.45 (2C), 129.33 (2C), 129.29, 128.09, 119.85, 116.98, 115.74, 20.79 .


Chemical Reactions Analysis

This compound undergoes various chemical reactions. For instance, it forms complexes with copper (II) salts, namely Cu (CH 3 COO) 2, CuSO 4, Cu (NO 3) 2 and CuCl 2 . These complexes possess excellent catalytic activities for the oxidation of catechol to o-quinone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. It is a white solid with a melting point of 167°C .

Scientific Research Applications

Organic Chemistry

Application

This compound is used in the synthesis of new Schiff bases . Schiff bases are a class of organic compounds that contain a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group .

Method of Application

The synthesis of new Schiff bases involves the condensation of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with 2-aminopyridine in polyethylene glycol-400 as a green reaction medium in the presence of a catalytic amount of acetic acid . This protocol is enhanced by microwave, which provides a more eco-friendly reaction condition, high yields, and avoids toxic catalysts and hazardous organic solvents .

Results

The essential features of this protocol are enhanced reaction rate, more eco-friendly reaction conditions, high yields, and green aspects such as avoiding toxic catalysts and hazardous organic solvents and reuse of the reaction medium .

Medicinal Chemistry

Application

Schiff bases derived from pyridine derivatives, including “2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde”, have potential as bioactive ligands and chemosensors . They can exhibit physiological effects similar to pyridoxal-amino acid systems, which are considered to be very important in numerous metabolic reactions .

Method of Application

Schiff bases are synthesized from pyridine-4-carbaldehyde and various aromatic amino compounds such as 2, 3 and 4-aminobenzoic acids, 4-aminoantipyrene, 2-aminophenol, 2-aminothiophenol etc .

Results

These Schiff bases possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc., and are considered as a versatile pharmacophore group . Further, several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition .

Catecholase Catalyst

Application

This compound can be used as a catalyst for the oxidation of catechol to o-quinone . This is a biological process with diverse applications in many fields .

Method of Application

The complexes formed in situ between these ligands and copper (II) salts, namely Cu(CH3COO)2, CuSO4, Cu(NO3)2 and CuCl2 were examined for their catecholase activity . The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer for one hour .

Results

The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 . The complex formed between L6 (6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) and CuCl2 shows the lowest catalytic activity (43.4 µmol L−1 s−1) .

Pyridinium Salts

Application

Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Over the centuries, these privileged scaffolds have played an intriguing role in a wide range of research topics .

Method of Application

This review aims at highlighting the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Results

These pyridinium salts have been used in a wide range of applications, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Synthesis of Poly(2-ethynyl-N-iodopyridinium iodide)

Application

This compound can be used in the synthesis of poly(2-ethynyl-N-iodopyridinium iodide), a type of polymer .

Method of Application

The synthesis of this polymer can be achieved via in-situ uncatalyzed polymerization .

Results

The resulting polymer can have various applications in materials science .

Precursor to Other Compounds

Application

“2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde” can serve as a precursor to other compounds of interest in coordination chemistry and pharmaceuticals .

Method of Application

Pyridine aldehydes, such as this compound, are typically prepared by oxidation of the hydroxymethyl- or methylpyridines .

Results

The resulting compounds can have various applications in coordination chemistry and pharmaceuticals .

properties

IUPAC Name

2-(4-ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-3-13-4-6-14(7-5-13)17-15(11-20)19-9-8-12(2)10-16(19)18-17/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFTPNMNKFMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde

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